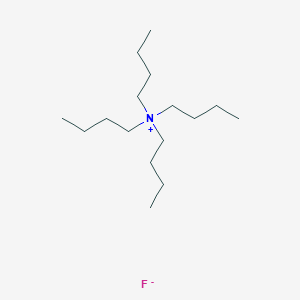

Tetrabutylammonium fluoride

Katalognummer B042501

Key on ui cas rn:

429-41-4

Molekulargewicht: 261.46 g/mol

InChI-Schlüssel: FPGGTKZVZWFYPV-UHFFFAOYSA-M

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09284343B2

Procedure details

In contrast to the oximation of aldehydes with 5a, its reaction with cholesten-3-one (7) and dansyl chloride gave, as expected, the permanent uridine 2′-conjugates 8 and 19, respectively. These conjugates were both found stable to TBAF/THF under the conditions used for the conversion of 6a-d, 10, 12, 14, and 16 to uridine or cytidine. Indeed, treatment of 19 with 0.5 M TBAF in THF for 72 h at 55° C. produced uridine to the extent of less than 1%, as determined by RP-HPLC analysis of the reaction products.

[Compound]

Name

aldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

5a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

cholesten-3-one

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

NOC[O:4][C@@H:5]1[C@H:9]([OH:10])[C@@H:8]([CH2:11][OH:12])[O:7][C@H:6]1[N:13]1[CH:20]=[CH:19][C:17](=[O:18])[NH:16][C:14]1=[O:15].C=C(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(CC(=O)CC2)CC3)CC1)C)C.S(Cl)(C1C2C=CC=C(N(C)C)C=2C=CC=1)(=O)=O.[C@@H]1(N2C=CC(=O)NC2=O)O[C@H](CO)[C@@H](O)[C@H]1O.[CH3:83][CH2:84][CH2:85][CH2:86][N+:87]([CH2:96][CH2:97][CH2:98][CH3:99])([CH2:92][CH2:93][CH2:94][CH3:95])[CH2:88][CH2:89][CH2:90][CH3:91].[F-:100].C1COCC1.[C@@H]1(N2C=CC(N)=NC2=O)O[C@H](CO)[C@@H](O)[C@H]1O>C1COCC1>[CH3:95][CH2:94][CH2:93][CH2:92][N+:87]([CH2:96][CH2:97][CH2:98][CH3:99])([CH2:86][CH2:85][CH2:84][CH3:83])[CH2:88][CH2:89][CH2:90][CH3:91].[F-:100].[C@@H:6]1([N:13]2[CH:20]=[CH:19][C:17](=[O:18])[NH:16][C:14]2=[O:15])[O:7][C@H:8]([CH2:11][OH:12])[C@@H:9]([OH:10])[C@H:5]1[OH:4] |f:4.5.6,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)N=C(N)C=C1

|

Step Three

[Compound]

|

Name

|

aldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

5a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NOCO[C@H]1[C@@H](O[C@@H]([C@H]1O)CO)N1C(=O)NC(=O)C=C1

|

|

Name

|

cholesten-3-one

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CCC4CC(CC[C@]4(C)[C@H]3CC[C@]12C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCC[N+](CCCC)(CCCC)CCCC.[F-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |